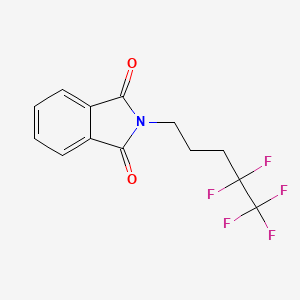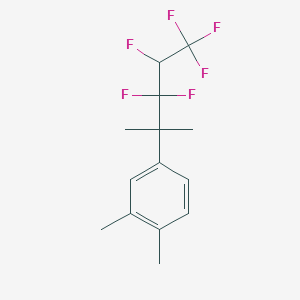
Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate (ETP-4-CF3) is an organic compound with a wide range of applications in scientific research. It is a synthetic compound that has been used in laboratory studies to study the biochemical and physiological effects of certain drugs. This compound has also been used in the synthesis of other compounds, as well as in the development of new drugs.
科学研究应用
Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 2-aryl-5-trifluoromethylpyrazoles, which have been studied for their potential use as anti-cancer drugs. It has also been used in the synthesis of other compounds, such as 4-aryl-1-trifluoromethylpyrazoles, which have been studied for their potential use as anti-inflammatory drugs. Additionally, this compound has been used in the synthesis of other compounds, such as 4-aryl-1-trifluoromethylpyrazoles, which have been studied for their potential use as anti-fungal drugs.
作用机制
The exact mechanism of action of Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which can then trigger biochemical and physiological effects. Additionally, it is thought that this compound can interact with other compounds in the body, such as enzymes and hormones, to produce a variety of effects.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. In laboratory studies, it has been found to have anti-inflammatory, anti-cancer, and anti-fungal effects. Additionally, it has been found to have effects on the cardiovascular system, such as decreasing blood pressure, and on the immune system, such as increasing the production of certain cytokines.
实验室实验的优点和局限性
Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize. Additionally, it can be used in a variety of experiments, such as synthesis of other compounds and studies of biochemical and physiological effects. However, there are some limitations to using this compound in laboratory experiments. It is not yet fully understood how the compound interacts with other molecules in the body, and it is not yet known how it affects long-term health.
未来方向
The potential applications of Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate are still being explored. Further research is needed to better understand its mechanism of action, its biochemical and physiological effects, and its potential long-term health effects. Additionally, further research is needed to determine the optimal concentrations and dosages of the compound for use in laboratory experiments and clinical trials. Finally, further research is needed to explore the potential applications of this compound in the development of new drugs and treatments.
合成方法
Ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be synthesized through a series of reactions. The first step is to synthesize the starting material 2,5-dichlorophenyl trifluoromethyl pyrazole-4-carboxylate (DCFP-4-CF3). This can be done by reacting 2,5-dichlorophenyl isocyanate with trifluoromethyl pyrazole-4-carboxylate in the presence of a base, such as potassium carbonate. The resulting DCFP-4-CF3 can then be reacted with ethyl bromide to form the desired this compound.
属性
IUPAC Name |
ethyl 1-(2,5-dichlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N2O2/c1-2-22-12(21)8-6-19-20(11(8)13(16,17)18)10-5-7(14)3-4-9(10)15/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUUCJYNIBKPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Amino-alpha-[3-chloro-4-(trifluormethoxy)benzyl]benzeneacetonitrile](/img/structure/B6312366.png)







